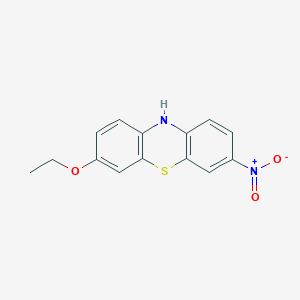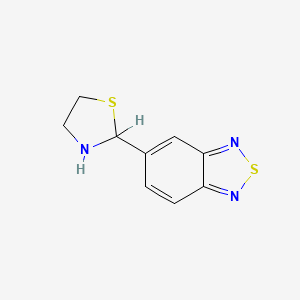
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring, with an additional thiazolidine ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine. This reaction yields 2,1,3-Benzothiadiazole, which can then be further functionalized to introduce the thiazolidine ring. The reaction conditions generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring back to the corresponding diamine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .
Scientific Research Applications
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- involves its ability to participate in electron transfer reactions. The compound’s electron-rich thiadiazole ring can interact with electron-deficient species, facilitating redox reactions. Additionally, its structural features allow it to bind to specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzothiadiazole: Similar in structure but lacks the thiazolidine ring.
2,1,3-Benzothiadiazole: The parent compound without additional functionalization.
Benzisothiazole: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- is unique due to the presence of both the thiadiazole and thiazolidine rings, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and molecular interactions .
Properties
CAS No. |
71605-70-4 |
|---|---|
Molecular Formula |
C9H9N3S2 |
Molecular Weight |
223.3 g/mol |
IUPAC Name |
5-(1,3-thiazolidin-2-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C9H9N3S2/c1-2-7-8(12-14-11-7)5-6(1)9-10-3-4-13-9/h1-2,5,9-10H,3-4H2 |
InChI Key |
NPNCNJNTFYNOIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)C2=CC3=NSN=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


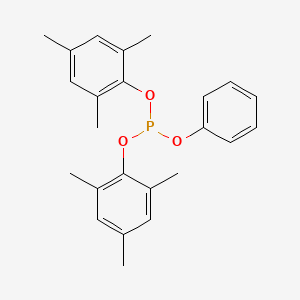
![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)

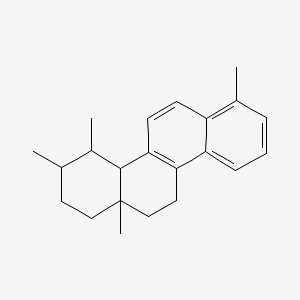
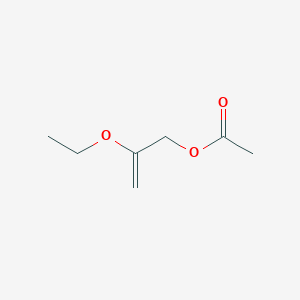
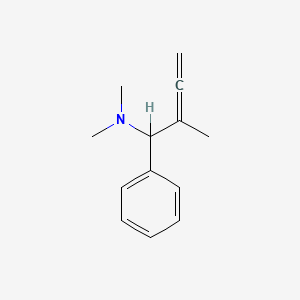
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)



